molecular formula C18H13NO4 B14245330 2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]- CAS No. 205522-30-1

2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-

Cat. No.: B14245330
CAS No.: 205522-30-1
M. Wt: 307.3 g/mol
InChI Key: KNUXYEPUTIOWIU-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]- is a complex organic compound with a molecular formula of C17H11NO4. This compound is known for its unique structure, which includes a naphthalene ring system substituted with a carboxylic acid, a hydroxyl group, and a phenylamino carbonyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]- typically involves multi-step organic reactions. One common method starts with the nitration of naphthalene to form 2-nitronaphthalene, which is then reduced to 2-naphthylamine. This intermediate undergoes acylation with phthalic anhydride to form 2-(naphthalen-2-yl)isoindoline-1,3-dione. Subsequent hydrolysis and decarboxylation yield 2-naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) under acidic or basic conditions.

Major Products

    Oxidation: Formation of 3-keto-2-naphthalenecarboxylic acid.

    Reduction: Formation of 3-hydroxy-2-naphthalenemethanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]- is utilized in several scientific research fields:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]- exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The phenylamino carbonyl group can interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenecarboxylic acid, 3-hydroxy-: Lacks the phenylamino carbonyl group.

    2-Naphthalenecarboxylic acid, 3-hydroxy-, hydrazide: Contains a hydrazide group instead of the phenylamino carbonyl group.

    2-Naphthalenecarboxylic acid, 3-hydroxy-, phenyl ester: Contains a phenyl ester group instead of the phenylamino carbonyl group.

Uniqueness

The presence of the phenylamino carbonyl group in 2-Naphthalenecarboxylic acid, 3-hydroxy-7-[(phenylamino)carbonyl]- imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

CAS No.

205522-30-1

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

3-hydroxy-7-(phenylcarbamoyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C18H13NO4/c20-16-10-11-6-7-12(8-13(11)9-15(16)18(22)23)17(21)19-14-4-2-1-3-5-14/h1-10,20H,(H,19,21)(H,22,23)

InChI Key

KNUXYEPUTIOWIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC(=C(C=C3C=C2)O)C(=O)O

Origin of Product

United States

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